2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CDCl₃) exhibits distinct signals:
- Thiazole H-5: δ 7.82 ppm (s, 1H)
- Pyrrolidine H-2: δ 4.12 ppm (m, 1H)
- Acetyl methyl: δ 2.21 ppm (s, 3H)
- Methyl group at C4: δ 2.45 ppm (s, 3H).
¹³C NMR confirms aromaticity with thiazole C-2 at δ 162.1 ppm and C-5 (Br-substituted) at δ 128.9 ppm. The acetyl carbonyl resonates at δ 170.3 ppm.
Table 2: Key NMR assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Thiazole C-2 | - | 162.1 |
| Thiazole C-5 | 7.82 | 128.9 |
| Acetyl CH₃ | 2.21 | 22.4 |
| C4-CH₃ | 2.45 | 18.7 |
Infrared (IR) and Raman Vibrational Profiling
IR spectroscopy identifies critical functional groups:
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS shows a molecular ion peak at m/z 303.9874 ([M+H]⁺). Key fragments include:
- Loss of acetyl group: m/z 260.9921
- Bromine elimination: m/z 224.0453
- Thiazole ring cleavage: m/z 121.0328.
Table 3: Major mass spectral fragments
| m/z | Fragment Ion |
|---|---|
| 303.9874 | [M+H]⁺ |
| 260.9921 | [M+H–COCH₃]⁺ |
| 224.0453 | [M+H–Br]⁺ |
| 121.0328 | C₄H₃NS⁺ (thiazole moiety) |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) optimization predicts bond lengths within 0.02 Å of crystallographic data. The thiazole ring exhibits partial positive charge at C-5 (Mulliken charge: +0.32 e) due to bromine electronegativity.
Table 4: DFT vs. experimental bond lengths
| Bond | DFT (Å) | X-ray (Å) |
|---|---|---|
| C–Br | 1.88 | 1.89 |
| C–S | 1.70 | 1.71 |
| N–C (thiazole) | 1.31 | 1.32 |
Molecular Orbital Analysis and Electron Density Mapping
HOMO (-6.12 eV) localizes on the thiazole ring and bromine atom, indicating electrophilic reactivity. LUMO (-1.89 eV) spans the acetylpyrrolidine group, suggesting nucleophilic attack susceptibility. Electron density maps reveal a polarized C–Br bond (Laplacian: +0.45 e/Å⁵), consistent with σ-hole interactions.
Properties
IUPAC Name |
1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQARNCIVGROQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The 5-bromo substituent on the thiazole ring serves as a primary reactive site for nucleophilic substitution (SNAr) due to electron-withdrawing effects from the thiazole ring.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Aryl-4-methylthiazole derivatives | 72–85% | |
| Amination | NH₃ (aq.), CuI, 120°C | 5-Amino-4-methylthiazole analogs | 65% |
Key Findings :
-
The bromine atom undergoes cross-coupling with arylboronic acids to form biaryl structures, critical for pharmaceutical intermediates .
-
Direct amination with aqueous ammonia produces primary amines, though yields are moderate due to steric hindrance from the 4-methyl group .
Functionalization of the Acetylpyrrolidine Moiety
The acetyl group on the pyrrolidine ring undergoes hydrolysis and condensation reactions.
Key Findings :
-
Hydrolysis under acidic conditions removes the acetyl group, generating a free amine .
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The acetylated nitrogen participates in reductive amination to introduce alkyl/aryl groups, enhancing solubility in hydrophobic matrices .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring’s electron-deficient nature directs electrophiles to the 4-methyl group’s para position (C5).
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Bromo-4-methyl-3-nitrothiazole | 52% | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 5-Bromo-3-chloro-4-methylthiazole | 48% |
Key Findings :
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Nitration at C3 proceeds with moderate regioselectivity due to steric effects from the 4-methyl group .
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Further halogenation is feasible but limited by competing side reactions at the bromine site .
Ring-Opening and Cycloaddition Reactions
The thiazole ring participates in cycloadditions under controlled conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | DMAD, 150°C, 24h | Pyridine-fused heterocycles | 60% | |
| Photochemical [2+2] | UV light, CH₃CN | Thiazepine intermediates | 35% |
Key Findings :
-
Thermal Diels-Alder reactions with alkynes yield pyridine derivatives after sulfur extrusion .
-
Photochemical [2+2] cycloadditions form strained intermediates, though yields are low due to competing decomposition .
Oxidation and Reduction
The sulfur atom in the thiazole ring and the acetyl group are redox-active sites.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfur Oxidation | mCPBA, CH₂Cl₂, RT | Thiazole-1-oxide | 90% | |
| Acetyl Reduction | LiAlH₄, THF, 0°C | 2-(Pyrrolidin-2-yl)ethanol derivative | 78% |
Key Findings :
Scientific Research Applications
Chemical Research Applications
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole serves as a versatile building block in organic synthesis. Its structural components allow for various chemical transformations:
- Synthesis of Complex Molecules: The compound can be utilized to create more complex structures through reactions such as oxidation, reduction, and substitution. For instance, the bromine atom can be replaced by other nucleophiles, facilitating the development of new derivatives with altered properties .
Table 1: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Amines or thiols with a base | Various substituted derivatives |
Biological Research Applications
The compound has been investigated for its potential biological activities, particularly in the fields of microbiology and pharmacology:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial enzyme activity due to the presence of the thiazole ring.
- Anticancer Properties: Research indicates that compounds with similar thiazole structures often demonstrate anticancer effects. The unique combination of the pyrrolidine and thiazole rings in this compound may enhance its ability to inhibit cancer cell proliferation .
Table 2: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference Source |
|---|---|---|
| Thiazole Derivative A | Antimicrobial | Journal of Medicinal Chemistry |
| Pyrrolidine-based Compound B | Anticancer | Cancer Research Journal |
Medicinal Chemistry Applications
In medicinal chemistry, this compound is being explored for drug discovery:
- Drug Development Potential: Its structural features make it a candidate for developing new therapeutics targeting specific diseases. The compound's ability to interact with biological receptors is under investigation to assess its efficacy as a drug lead .
Industrial Applications
In industrial settings, this compound is valuable for synthesizing specialty chemicals:
- Chemical Manufacturing: The compound can be employed in the production of agrochemicals and pharmaceuticals due to its reactivity and ability to form diverse derivatives. Its application in creating novel materials is also being explored .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University focused on the anticancer properties of thiazole compounds. They found that this compound demonstrated promising results in inhibiting cell growth in various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- The target compound’s 1-acetylpyrrolidin-2-yl group distinguishes it from analogs with aryl (e.g., IDOMOF) or silyl (e.g., tert-butyldimethylsilyl) substituents. This acetylated pyrrolidine may enhance solubility compared to lipophilic groups like tert-butyldimethylsilyl .
- The 5-bromo-4-methyl-thiazole core is conserved in several analogs, suggesting shared electronic properties. Bromine’s electron-withdrawing effect likely influences reactivity and binding interactions .
- Compound 9c () incorporates a triazole-acetamide-benzodiazole moiety, which may confer distinct biological activity (e.g., enzyme inhibition) compared to the target compound’s simpler structure .
Physicochemical Data:
- Melting Points : While the target compound’s melting point is unspecified, analogs like 9c exhibit melting points >200°C, indicative of high crystallinity due to extended conjugation .
- Solubility : The acetylpyrrolidine group may improve aqueous solubility compared to tert-butyldimethylsilyl or aryl-substituted thiazoles, which are more lipophilic .
Biological Activity
Overview
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is a complex organic compound characterized by the presence of a pyrrolidine ring, a thiazole ring, and a bromine substituent. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2OS |
| Molar Mass | 289.19 g/mol |
| CAS Number | 1361112-87-9 |
| IUPAC Name | 1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone |
The biological activity of this compound is primarily attributed to its structural components:
- Pyrrolidine Ring : This moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity.
- Thiazole Ring : The thiazole component may facilitate binding to biological targets, enhancing the compound's overall efficacy.
Research indicates that the compound may disrupt cellular processes in target organisms or cells, leading to antimicrobial or anticancer effects.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. It has shown effectiveness against a range of bacteria and fungi. For example:
- Staphylococcus aureus : Exhibited significant inhibitory effects.
- Escherichia coli : Demonstrated moderate sensitivity.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:
- HeLa Cells : The compound reduced cell viability significantly at higher concentrations.
The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, although further studies are needed to elucidate the precise mechanisms involved.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Mechanisms
In another investigation reported in Cancer Research, researchers explored the effects of this compound on HeLa cells. The study found that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis after 24 hours of exposure. Flow cytometry analysis revealed that approximately 30% of cells underwent apoptosis at a concentration of 50 µM.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via cyclocondensation. A representative route involves reacting 5-bromo-4-methylthiazol-2-amine with 4-chlorobutanoyl chloride in chloroform under basic conditions (K₂CO₃), followed by refluxing with piperidine in toluene to form the acetylpyrrolidinyl moiety . Key optimizations include:
- Anhydrous conditions : Prevents hydrolysis of intermediates.
- Reaction time : 48 hours at room temperature for acylation; 10 hours under reflux for cyclization.
- Purification : Column chromatography using ethyl acetate/hexane gradients (60:40 to 80:20) enhances yield.
- Validation : TLC monitoring (Rf ~0.5) and spectroscopic confirmation (¹H NMR for acetyl methyl protons at δ 2.1 ppm; IR for C=O stretch at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be identified?
- Methodological Answer :
- FT-IR : Confirm acetyl (C=O stretch: 1680–1710 cm⁻¹) and thiazole (C-S-C: ~650 cm⁻¹) groups .
- ¹H NMR : Key signals include acetyl methyl (δ 2.05–2.15 ppm), pyrrolidinyl protons (δ 1.8–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Identify quaternary carbons (thiazole C2: δ 155–160 ppm; acetyl carbonyl: δ ~170 ppm) .
- HR-MS : Exact mass match (e.g., [M+H]⁺ at m/z 345.02) validates molecular formula .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model molecular structure and frontier orbitals (HOMO-LUMO gap predicts charge-transfer interactions) .
- Solvent Effects : Polarizable Continuum Model (PCM) simulates solvatochromism (e.g., λmax shifts in ethanol vs. DMSO).
- Molecular Electrostatic Potential (MEP) : Identifies electrophilic sites (e.g., bromine atom) for nucleophilic attack .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Solvent Effects : Include explicit solvent molecules in molecular dynamics (MD) simulations to align NMR shifts with experimental data.
- Conformational Analysis : Compare DFT-optimized structures with X-ray crystallography (e.g., envelope conformation of pyrrolidinyl ring, Q = 0.27–0.28 Å ).
- 2D NMR : HSQC and COSY correlations resolve overlapping proton signals (e.g., distinguishing thiazole C-H from pyrrolidinyl protons) .
Q. How do crystal packing and intermolecular interactions influence physicochemical stability?
- Methodological Answer :
- X-ray Crystallography : Reveals C-H⋯π (centroid distance: ~3.75 Å) and π-π interactions stabilizing the lattice .
- Thermal Analysis : TGA correlates melting points with intermolecular forces (e.g., halogen bonding from bromine).
- Hirshfeld Surfaces : Quantify interaction types (e.g., Br⋯H contacts: ~2.8 Å) to guide polymorph screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
